An In-depth Technical Guide to 1,4-Benzodioxine-6-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,4-Benzodioxine-6-carbaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,4-Benzodioxine-6-carbaldehyde (also known as 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde), a pivotal intermediate in synthetic organic and medicinal chemistry. We will delve into its core chemical properties, established synthesis protocols, and its role as a versatile building block for complex, biologically active molecules, grounded in field-proven insights and authoritative data.
Introduction: A Versatile Heterocyclic Aldehyde
1,4-Benzodioxine-6-carbaldehyde, with CAS Number 29668-44-8, is a heterocyclic aromatic aldehyde that has garnered significant attention in drug discovery and materials science.[1][2] Its structure features a benzene ring fused to a 1,4-dioxane ring, with a formyl (aldehyde) group at the 6-position.[3][4] This unique combination of an electron-rich aromatic system and a reactive aldehyde functional group makes it an invaluable precursor for a wide range of molecular scaffolds.
Its primary utility lies in its role as an intermediate for synthesizing molecules with significant biological activity.[5] Notably, it serves as a foundational component in the development of novel Dopamine D3 and D4 receptor antagonists and inhibitors of cAMP-specific phosphodiesterase type IV (PDE4), highlighting its importance for researchers in neuropharmacology and inflammatory diseases.[1][3][]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of 1,4-Benzodioxine-6-carbaldehyde are typically confirmed through a combination of physical property measurements and spectroscopic analysis.
Core Physicochemical Properties
The compound is typically a white to yellowish-beige solid at room temperature.[4][5][][7] Its key quantitative properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29668-44-8 | [1][2][7] |
| Molecular Formula | C₉H₈O₃ | [1][2][7] |
| Molecular Weight | 164.16 g/mol | [1][2][] |
| Appearance | White to yellow-beige solid chunks or powder | [4][5][][7] |
| Melting Point | 50-52 °C | [1][3][][7] |
| Boiling Point | 105 °C @ 15 mmHg | [1][3][7] |
| Density | ~1.26 - 1.3 g/cm³ | [4][] |
| Solubility | Soluble in methanol | [3][4][7] |
| InChI Key | CWKXDPPQCVWXAG-UHFFFAOYSA-N | [1][][7] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: a singlet for the aldehydic proton at δ 9.82 ppm, aromatic protons between δ 7.38-7.42 ppm and at δ 6.98 ppm, and a multiplet for the four dioxane protons (OCH₂CH₂O) around δ 4.28-4.35 ppm.[4]
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the presence of the aldehyde carbonyl at δ 190.7 ppm, aromatic carbons between δ 117.8-149.1 ppm, and the two equivalent carbons of the dioxane ring at δ 64.0 and 64.7 ppm.[4]
-
Infrared (IR) Spectroscopy (KBr): A strong absorption band around 1687 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[4] Additional peaks confirm the C-O ether linkages and the aromatic C-H bonds.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be referenced via the NIST WebBook for fragmentation pattern analysis.[2][8]
Synthesis: A Reliable and Scalable Protocol
The most common and efficient synthesis of 1,4-Benzodioxine-6-carbaldehyde is achieved via a Williamson ether synthesis, a robust and well-understood reaction.
Mechanistic Rationale
The synthesis begins with 3,4-dihydroxybenzaldehyde. The causality of this choice is clear: its two adjacent hydroxyl groups are perfectly positioned to form the six-membered dioxane ring upon reaction with a two-carbon electrophile. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to deprotonate the phenolic hydroxyls, converting them into more potent nucleophiles (phenoxides).[3][5] These phenoxides then attack a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in a double Sₙ2 reaction to close the ring. The choice of a polar aprotic solvent like DMF or acetone facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.[4][5]
Caption: General workflow for the synthesis of 1,4-Benzodioxine-6-carbaldehyde.
Step-by-Step Experimental Protocol
This protocol is a validated synthesis adapted from established literature procedures.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dihydroxybenzaldehyde (1.0 eq).
-
Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[5]
-
Reagent Addition: Add 1,2-dichloroethane (2.0 eq) or 1,2-dibromoethane (2.0 eq) to the mixture.[5]
-
Reaction: Heat the reaction mixture to 70-105°C and stir vigorously for several hours (typically 8-16 hours).[5] The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Extraction: Dilute the filtrate with water and extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (eluent typically a gradient of petroleum ether:ethyl acetate) to yield the pure product.[5]
Chemical Reactivity and Synthetic Applications
The utility of 1,4-Benzodioxine-6-carbaldehyde stems from the reactivity of its aldehyde group and its activated aromatic ring.
Key Transformations
The aldehyde functional group is the primary site of reactivity, allowing for a diverse range of subsequent chemical transformations.
-
Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄). This carboxylic acid derivative is itself a valuable intermediate for forming amides and esters.[9]
-
Knoevenagel Condensation: It undergoes condensation reactions with compounds containing active methylene groups, a key step in the synthesis of various heterocyclic structures and complex molecules.
-
Other Aldehyde Reactions: It can participate in a wide array of classical aldehyde reactions, including Wittig reactions, reductive aminations, and additions of organometallic reagents to generate more complex structures. Cyanation to form the corresponding cyanohydrin has also been reported.[5]
Caption: Key reaction pathways for 1,4-Benzodioxine-6-carbaldehyde.
Applications in Drug Discovery
This compound is a well-established building block in medicinal chemistry.
-
CNS Agents: It is a key intermediate in the synthesis of antagonists for dopamine D3 and D4 receptors, which are targets for treating neurological and psychiatric disorders.[3][][10]
-
Anti-inflammatory Agents: It is used in the preparation of benzofuran analogs that act as potent inhibitors of cAMP-specific phosphodiesterase type IV (PDE4), an enzyme implicated in inflammatory pathways.[1][3]
-
Oncology: The scaffold has been used as a starting point for novel chalcone analogues that exhibit significant anti-tumor activity with low toxicity profiles.[3]
-
Other Heterocycles: It serves as a precursor for synthesizing tetrahydroisoquinolinones and thioxoimidazolidinones, which are privileged structures in medicinal chemistry.[1][3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.
-
Hazards: The compound is classified as a skin irritant.[4][11] Avoid contact with skin and eyes. Inhalation of dust and ingestion should be avoided.[11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a cool, dark, and dry place.[7] The container should be tightly sealed to prevent moisture uptake and degradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][12]
Conclusion
1,4-Benzodioxine-6-carbaldehyde is more than just a chemical intermediate; it is a gateway to molecular complexity and biological function. Its straightforward and scalable synthesis, combined with the versatile reactivity of its aldehyde group, secures its place as a staple reagent in the toolkit of synthetic and medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
- What are the synthesis and applications of 1,4-BENZODIOXAN-6-CARBOXALDEHYDE? (n.d.).
- 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8. (2026, January 13). ChemicalBook.
- 1,4-benzodioxan-6-carboxaldehyde cas no.29668-44-8. (n.d.). Mulei (Wuhan)
- 1,4-Benzodioxan-6-carboxaldehyde 98 29668-44-8. (n.d.). Sigma-Aldrich.
- 29668-44-8, 1,4-Benzodioxan-6-carboxaldehyde Formula. (n.d.). ECHEMI.
- 1,4-Benzodioxan-6-carboxaldehyde. (n.d.). NIST WebBook.
- 1,4-Benzodioxan-6-carboxaldehyde 98 29668-44-8. (n.d.). Sigma-Aldrich.
- CAS 29668-44-8 1,4-Benzodioxan-6-carboxaldehyde. (n.d.). BOC Sciences.
- SAFETY D
- 1,4-Benzodioxan-6-Carboxaldehyde - C9H8O3, Yellow Powder Form. (n.d.). Tradeindia.
- SAFETY DATA SHEET. (2023, September 22). Fisher Scientific.
- Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. (2016).
- 1,4-Benzodioxan-6-carboxaldehyde. (n.d.). NIST WebBook.
Sources
- 1. 1,4-苯并二噁烷-6-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 3. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. guidechem.com [guidechem.com]
- 7. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE, CasNo.29668-44-8 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 8. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 9. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 10. 1,4-benzodioxan-6-carboxaldehyde - C9h8o3, Yellow Powder Form | 99% Purity, Molecular Weight 164.16 G/mol, Inhibitor For Pdea at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
